molecular formula C20H22N2O3 B2862137 1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2063274-76-8

1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2862137
CAS No.: 2063274-76-8
M. Wt: 338.407
InChI Key: YFWCJGGYBVMJSZ-RMKNXTFCSA-N
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Description

The compound "1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" is a complex organic molecule characterized by a bicyclic structure with multiple functional groups. It exhibits a unique chemical architecture which makes it of significant interest in various fields including synthetic chemistry, medicinal chemistry, and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step procedures that integrate advanced organic synthesis techniques. A common synthetic route might include the following steps:

  • Synthesis of the azabicyclo[3.2.1]octane core: This can be achieved via Diels-Alder reactions, utilizing diene and dienophile precursors.

  • Introduction of the cinnamoyl group: A Friedel-Crafts acylation can be used to attach the cinnamoyl moiety to the core structure.

  • Formation of the pyrrolidine-2,5-dione ring: This step may involve cyclization reactions under specific conditions, using reagents such as strong acids or bases to facilitate ring closure.

Industrial Production Methods: On an industrial scale, the synthesis process can be optimized for higher yields and scalability. Techniques such as flow chemistry may be employed to streamline reaction steps and minimize reaction times. Catalysts and reaction conditions are carefully selected to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cinnamoyl and pyrrolidine moieties. Reagents like potassium permanganate or chromium trioxide may be used.

  • Reduction: : Reduction reactions can target the carbonyl groups, potentially employing reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present on the molecule.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in basic or acidic medium.

  • Reduction: : Sodium borohydride (NaBH4) in alcohol solvents or lithium aluminum hydride (LiAlH4) in dry ether.

  • Substitution: : Halogenation can be achieved using halogen sources like N-bromosuccinimide (NBS) under light or radical initiators.

Major Products Formed

  • Oxidation: : Conversion of cinnamoyl group to cinnamic acid derivatives.

  • Reduction: : Formation of alcohols or amines from carbonyl-containing groups.

  • Substitution: : Introduction of halogen atoms or other nucleophiles.

Scientific Research Applications

The compound has a broad range of applications in scientific research:

  • Chemistry: : Used as a building block for complex organic synthesis, particularly in the development of new pharmaceuticals.

  • Biology: : Serves as a probe molecule to study biochemical pathways and receptor interactions.

  • Medicine: : Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

  • Industry: : Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which "1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" exerts its effects can involve several pathways:

  • Molecular Targets: : It may interact with specific receptors or enzymes, altering their activity and leading to physiological changes.

  • Pathways Involved: : The compound may influence signaling pathways such as the cAMP pathway, modulating cellular responses and functions.

Comparison with Similar Compounds

Similar compounds include other bicyclic lactams and derivatives of azabicyclooctane. What sets "1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" apart is its unique combination of functional groups which confer distinctive chemical reactivity and biological activity.

  • Similar Compounds: : 8-azabicyclo[3.2.1]octane derivatives, pyrrolidine-2,5-dione derivatives, cinnamoyl substituted bicyclic lactams.

There you have it. Quite a fascinating compound, isn't it? What aspect of it intrigues you the most?

Properties

IUPAC Name

1-[8-[(E)-3-phenylprop-2-enoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-18(9-6-14-4-2-1-3-5-14)21-15-7-8-16(21)13-17(12-15)22-19(24)10-11-20(22)25/h1-6,9,15-17H,7-8,10-13H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWCJGGYBVMJSZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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